molecular formula C18H22N2O B018989 Acetanilide, 2-(diethylamino)-2'-phenyl- CAS No. 109555-53-5

Acetanilide, 2-(diethylamino)-2'-phenyl-

Cat. No. B018989
M. Wt: 282.4 g/mol
InChI Key: CHWBOTZKLAHSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-(diethylamino)-2'-phenyl-, also known as N,N-diethylaniline, is a chemical compound that belongs to the class of anilides. It is commonly used in scientific research for its various applications in organic synthesis and as a reagent in analytical chemistry.

Mechanism Of Action

The mechanism of action of Acetanilide, 2-(diethylamino)-2'-phenyl-, is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the diethylamino group. It can also act as a Lewis base due to the presence of the nitrogen atom in the anilide group.

Biochemical And Physiological Effects

Acetanilide, 2-(diethylamino)-2'-phenyl-, has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have analgesic properties and is used in the preparation of various pain-relieving drugs. Additionally, it has been found to have antipyretic properties and is used in the preparation of drugs for reducing fever.

Advantages And Limitations For Lab Experiments

Acetanilide, 2-(diethylamino)-2'-phenyl-, has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of applications in organic synthesis and analytical chemistry. However, it is known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling the compound.

Future Directions

There are several future directions for research on Acetanilide, 2-(diethylamino)-2'-phenyl-. One area of research is the development of new synthetic methods for the preparation of the compound. Another area of research is the investigation of its potential as a catalyst for various reactions. Additionally, more research is needed to understand the mechanism of action of the compound and its potential for use in the development of new drugs.
Conclusion
Acetanilide, 2-(diethylamino)-2'-phenyl-, is a versatile chemical compound that has numerous applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and analytical chemistry. Although it has several advantages for lab experiments, proper safety precautions should be taken when handling the compound. Future research on Acetanilide, 2-(diethylamino)-2'-phenyl-, is needed to further understand its mechanism of action and potential for use in the development of new drugs and catalysts.

Synthesis Methods

Acetanilide, 2-(diethylamino)-2'-phenyl-, can be synthesized through the reaction of aniline with diethylamine in the presence of acetic anhydride. The reaction leads to the formation of Acetanilide, 2-(diethylamino)-2'-phenyl-niline, which is then acetylated with acetic anhydride to produce Acetanilide, 2-(diethylamino)-2'-phenyl-. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Acetanilide, 2-(diethylamino)-2'-phenyl-, has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of various compounds, including nitrate, phosphate, and sulfate. It is also used in organic synthesis as a starting material for the preparation of various compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, it is used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction.

properties

CAS RN

109555-53-5

Product Name

Acetanilide, 2-(diethylamino)-2'-phenyl-

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(diethylamino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21)

InChI Key

CHWBOTZKLAHSNA-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Other CAS RN

109555-53-5

synonyms

2-diethylamino-N-(2-phenylphenyl)acetamide

Origin of Product

United States

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